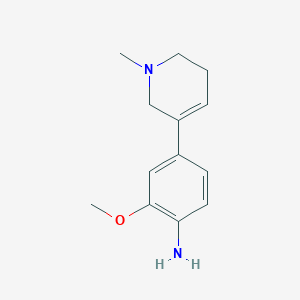
2-methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a methoxy group and a pyridine ring, making it a versatile molecule in various chemical reactions and applications. Its unique structure allows it to participate in a wide range of chemical processes, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline typically involves the reaction of 2-methoxyaniline with a suitable pyridine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-methoxyaniline is reacted with 1-methyl-3,6-dihydro-2H-pyridin-5-yl bromide in the presence of a palladium catalyst and a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group yields the corresponding amine .
Aplicaciones Científicas De Investigación
2-Methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s methoxy and pyridine groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-methylaniline: Similar structure but lacks the pyridine ring.
2-Methoxy-4-nitroaniline: Contains a nitro group instead of the pyridine ring.
2-Methoxy-4-chloroaniline: Contains a chlorine atom instead of the pyridine ring.
Uniqueness
2-Methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline is unique due to the presence of both the methoxy group and the pyridine ring.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline |
InChI |
InChI=1S/C13H18N2O/c1-15-7-3-4-11(9-15)10-5-6-12(14)13(8-10)16-2/h4-6,8H,3,7,9,14H2,1-2H3 |
Clave InChI |
FSGANSVQVXPOCU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC=C(C1)C2=CC(=C(C=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


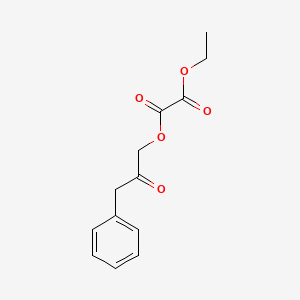



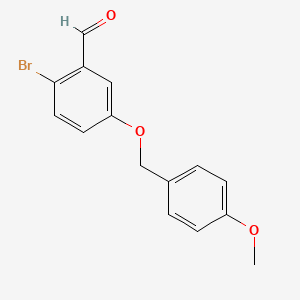
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)
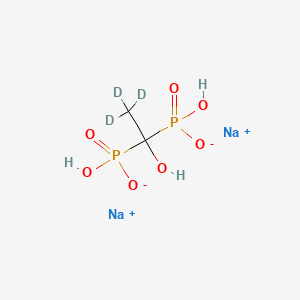

![2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine](/img/structure/B13868538.png)


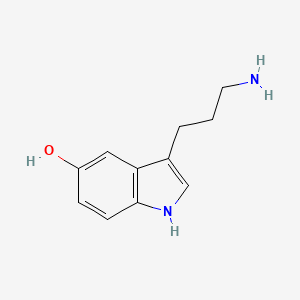
![[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol](/img/structure/B13868561.png)

